molecular formula C9H11Cl B1618335 m-Chlorocumene CAS No. 7073-93-0

m-Chlorocumene

Cat. No.: B1618335
CAS No.: 7073-93-0
M. Wt: 154.63 g/mol
InChI Key: MCGSDKVOKTWDRB-UHFFFAOYSA-N
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Description

m-Chlorocumene: , also known as 1-chloro-3-isopropylbenzene, is an organic compound with the molecular formula C9H11Cl. It is a derivative of cumene, where a chlorine atom is substituted at the meta position of the benzene ring. This compound is used in various chemical processes and has significant industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes due to their efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: m-Chlorocumene can undergo oxidation reactions to form this compound hydroperoxide, which can further decompose to produce m-chlorophenol and acetone.

    Substitution: The chlorine atom in this compound can be substituted by other nucleophiles in the presence of suitable catalysts. For example, it can react with sodium methoxide to form m-methoxycumene.

    Reduction: this compound can be reduced to m-isopropylbenzene using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or molecular oxygen in the presence of a catalyst.

    Substitution: Sodium methoxide or other nucleophiles in the presence of a base.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

Major Products:

    Oxidation: m-Chlorophenol, acetone.

    Substitution: m-Methoxycumene.

    Reduction: m-Isopropylbenzene.

Scientific Research Applications

Chemistry: m-Chlorocumene is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other chemical intermediates. It is also used as a solvent and in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of m-Chlorocumene in chemical reactions involves the interaction of the chlorine atom and the isopropyl group with various reagents. The chlorine atom can act as a leaving group in substitution reactions, while the isopropyl group can stabilize carbocations formed during reaction processes. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

  • o-Chlorocumene (1-chloro-2-isopropylbenzene)
  • p-Chlorocumene (1-chloro-4-isopropylbenzene)
  • Cumene (isopropylbenzene)

Comparison: m-Chlorocumene is unique due to the position of the chlorine atom on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, this compound is less reactive in electrophilic aromatic substitution reactions compared to o-Chlorocumene and p-Chlorocumene due to the electron-withdrawing effect of the chlorine atom at the meta position.

Properties

IUPAC Name

1-chloro-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-7(2)8-4-3-5-9(10)6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGSDKVOKTWDRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064560
Record name m-Chlorocumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7073-93-0
Record name 1-Chloro-3-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7073-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007073930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-3-(1-methylethyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Chlorocumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-chlorocumene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.608
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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